Ethyl 2-cyano-4,4-diethoxybutyrate Ethyl 2-cyano-4,4-diethoxybutyrate
Brand Name: Vulcanchem
CAS No.: 52133-67-2
VCID: VC0014464
InChI: InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3
SMILES: CCOC(CC(C#N)C(=O)OCC)OCC
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

Ethyl 2-cyano-4,4-diethoxybutyrate

CAS No.: 52133-67-2

VCID: VC0014464

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-4,4-diethoxybutyrate - 52133-67-2

Description

Ethyl 2-cyano-4,4-diethoxybutyrate is a chemical compound with the molecular formula C11H19NO4C_{11}H_{19}NO_4 and a molecular weight of 229.27 g/mol . It is also known by other names, including ethyl 2-cyano-4,4-diethoxybutanoate, ethyl 2,2-diethoxyethylcyanoacetate, and butanoic acid, 2-cyano-4,4-diethoxy-, ethyl ester . The compound has a boiling point of 335.2±42.0 °C at 760 mmHg and a flash point of 146.1±18.1 °C . Ethyl 2-cyano-4,4-diethoxybutyrate is slightly soluble in water .

This chemical is used in the preparation of 4-chloropyrrolo[2,3-d]pyrimidine . A similar compound, ethyl cyanoacetate, is used in pharmaceutical synthesis and agrochemical production . Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through refluxing bromoacetaldehyde diethyl acetal with ethyl cyanoacetate, sodium iodide, and potassium carbonate .

When handling Ethyl 2-cyano-4,4-diethoxybutyrate, it is important to avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents . Hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide . While specific toxicological information such as LD50/LC50 values are not available, it is not listed as a carcinogen by ACGIH, IARC, or NTP .

CAS No. 52133-67-2
Product Name Ethyl 2-cyano-4,4-diethoxybutyrate
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate
Standard InChI InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3
Standard InChIKey AHKACZDKUNMFBD-UHFFFAOYSA-N
SMILES CCOC(CC(C#N)C(=O)OCC)OCC
Canonical SMILES CCOC(CC(C#N)C(=O)OCC)OCC
Synonyms Ethyl 2,2-Diethoxyethylcyanoacetate; 2-Cyano-4,4-diethoxybutyric Acid Ethyl Ester;
PubChem Compound 4151505
Last Modified Sep 15 2023

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